

# An In-depth Technical Guide to 3-Hydroxyquinoline-2-carboxaldehyde

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## Compound of Interest

Compound Name: 3-Hydroxyquinoline-2-carbaldehyde

Cat. No.: B8715404

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This guide provides a comprehensive technical overview of 3-hydroxyquinoline-2-carboxaldehyde, a significant heterocyclic building block. It is intended for researchers, scientists, and professionals in drug development and materials science, offering in-depth information on its structure, synthesis, characterization, and applications.

## Introduction: The Versatility of a Quinoline Scaffold

3-Hydroxyquinoline-2-carboxaldehyde, also known as 3-hydroxy-2-quinolinecarboxaldehyde, is an organic compound featuring a quinoline core substituted with a hydroxyl group at the 3-position and a formyl (carboxaldehyde) group at the 2-position. This specific arrangement of functional groups—a phenol-like hydroxyl group, a reactive aldehyde, and a nitrogen-containing aromatic system—makes it a valuable and versatile precursor in synthetic organic chemistry. Its derivatives are explored for their potential in medicinal chemistry, as ligands in coordination chemistry, and as components in functional materials.

## Molecular Structure and Physicochemical Properties

A precise understanding of the molecule's fundamental properties is critical for its application in experimental research.

Molecular Formula:  $C_{10}H_7NO_2$ <sup>[1]</sup>

Molecular Weight: 173.17 g/mol [1]

The structure consists of a fused bicyclic system where a benzene ring is fused to a pyridine ring. The key functional groups, an aldehyde and a hydroxyl group, are positioned adjacent to each other on the pyridine ring portion of the quinoline scaffold.

Below is a 2D representation of the molecular structure:

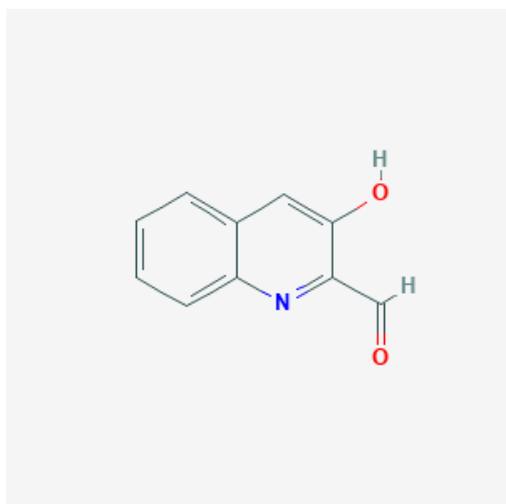


Image Source: PubChem CID 18347802.[1]

Table 1: Key Physicochemical Properties

Property	Value	Source
Molecular Formula	C <sub>10</sub> H <sub>7</sub> NO <sub>2</sub>	PubChem[1]
Molecular Weight	173.17 g/mol	PubChem[1]
IUPAC Name	3-hydroxyquinoline-2-carbaldehyde	PubChem[1]
CAS Number	5374-97-0	PubChem[1]
Canonical SMILES	<chem>C1=CC=C2C(=C1)C=C(C(=N2)C=O)O</chem>	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	3	PubChem[1]
XLogP3-AA (Lipophilicity)	2.2	PubChem[1]

## Synthesis and Mechanistic Rationale

The synthesis of 3-hydroxyquinoline-2-carboxaldehyde can be approached through several methods. A prevalent and well-established method is the ortho-formylation of a phenol derivative, specifically 3-hydroxyquinoline, via the Reimer-Tiemann reaction.[2][3]

## The Reimer-Tiemann Reaction: A Self-Validating Protocol

This reaction utilizes chloroform (CHCl<sub>3</sub>) and a strong base, such as sodium hydroxide (NaOH), to introduce a formyl group onto an electron-rich aromatic ring, ortho to a hydroxyl group.[4][5] The choice of this reaction is based on its reliability for ortho-formylation of phenols and phenol-like substrates, including hydroxyquinolines.[2]

Causality Behind Experimental Choices:

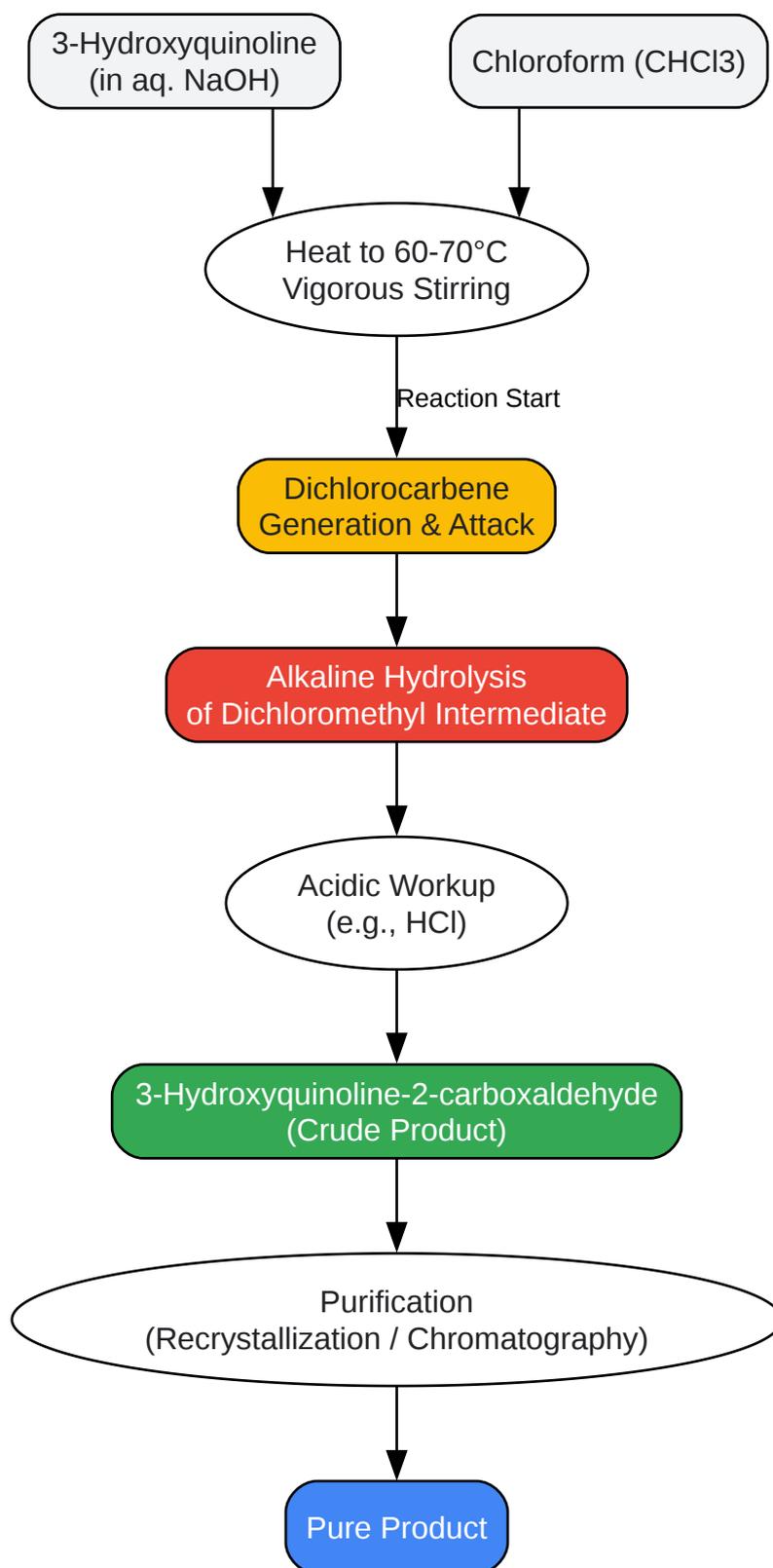
- **Substrate:** 3-Hydroxyquinoline is used as the starting material. Its hydroxyl group activates the quinoline ring system, making it susceptible to electrophilic aromatic substitution.

- **Reagents:** Chloroform and a strong base (e.g., NaOH) are essential. The base deprotonates chloroform to generate the highly electrophilic dichlorocarbene (:CCl<sub>2</sub>) species, which is the key reactive intermediate.<sup>[3][4]</sup> The base also deprotonates the phenolic hydroxyl group, forming a phenoxide ion. This greatly enhances the nucleophilicity of the aromatic ring, directing the attack on the dichlorocarbene.
- **Solvent System:** The reaction is often performed in a biphasic system (aqueous NaOH and an organic phase) with vigorous stirring or using a phase-transfer catalyst to facilitate interaction between the reagents.<sup>[3][5]</sup>
- **Temperature:** Gentle heating (around 60-70 °C) is typically required to initiate the reaction, which can be exothermic once it begins.<sup>[2][5]</sup>

## Detailed Experimental Protocol

- **Preparation:** Dissolve 3-hydroxyquinoline (1 equivalent) in an aqueous solution of sodium hydroxide (e.g., 20-40%). The mixture is transferred to a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
- **Reaction Initiation:** Heat the solution to approximately 60 °C with vigorous stirring.
- **Reagent Addition:** Add chloroform (excess, ~3-4 equivalents) dropwise to the heated solution over a period of 1-2 hours. The reaction mixture will typically develop a distinct color.
- **Reflux:** After the addition is complete, continue to stir the mixture at reflux for several hours (typically 3-5 hours) to ensure the reaction goes to completion.
- **Workup:** Cool the reaction mixture to room temperature. Acidify carefully with a dilute acid (e.g., HCl) to neutralize the excess base and protonate the product.
- **Isolation & Purification:** The product, which may precipitate upon acidification, can be isolated by filtration. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.

## Synthesis Workflow Diagram



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Caption: Workflow for the Reimer-Tiemann synthesis of 3-hydroxyquinoline-2-carboxaldehyde.

## Spectroscopic Characterization

To confirm the identity and purity of the synthesized molecule, a combination of spectroscopic techniques is employed. The data presented below are typical expected values for this structure.

Table 2: Expected Spectroscopic Data

Technique	Key Features and Expected Values
<sup>1</sup> H NMR	- Aldehyde Proton (-CHO): A singlet appearing far downfield, typically in the range of $\delta$ 9.5-10.5 ppm. - Aromatic Protons: Multiple signals in the aromatic region ( $\delta$ 7.0-9.0 ppm), showing characteristic splitting patterns for the quinoline ring system. - Hydroxyl Proton (-OH): A broad singlet, whose chemical shift is variable and depends on concentration and solvent.
<sup>13</sup> C NMR	- Carbonyl Carbon (C=O): A signal in the downfield region, typically $\delta$ 190-200 ppm. - Aromatic Carbons: Multiple signals between $\delta$ 110-160 ppm, corresponding to the ten carbons of the quinoline ring.
FT-IR (KBr, cm <sup>-1</sup> )	- O-H Stretch: A broad band around 3200-3400 cm <sup>-1</sup> (hydroxyl group). - C=O Stretch: A strong, sharp band around 1660-1690 cm <sup>-1</sup> (aldehyde carbonyl). - C=N and C=C Stretches: Multiple bands in the 1500-1620 cm <sup>-1</sup> region (aromatic ring).
Mass Spec. (EI)	- Molecular Ion Peak (M <sup>+</sup> ): A prominent peak at m/z = 173, corresponding to the molecular weight of the compound.[6] - Fragmentation: A common fragment at m/z = 145, corresponding to the loss of the carbonyl group ([M-CO] <sup>+</sup> ).[6]

Note: Actual spectral values may vary slightly based on the solvent and instrument used.

## Applications in Research and Development

The unique structure of 3-hydroxyquinoline-2-carboxaldehyde makes it a valuable intermediate in several scientific fields.

- **Medicinal Chemistry:** The quinoline scaffold is a well-known privileged structure in drug discovery. The aldehyde group serves as a chemical handle for synthesizing more complex molecules, such as Schiff bases, which are investigated for their antimicrobial, anticancer, and anti-inflammatory properties.[7]
- **Coordination Chemistry:** As a bidentate ligand, it readily chelates with a wide range of metal ions through the hydroxyl oxygen and the quinoline nitrogen.[8] These metal complexes are studied for their catalytic activity, unique magnetic properties, and potential as therapeutic agents.[8]
- **Fluorescent Probes:** The quinoline ring system is inherently fluorescent. Modifications at the aldehyde position can be used to develop chemosensors and fluorescent probes for detecting specific metal ions or biomolecules.

## Conclusion

3-Hydroxyquinoline-2-carboxaldehyde is a foundational building block with significant potential, underpinned by its well-defined molecular structure and versatile reactivity. A thorough understanding of its synthesis, particularly through robust methods like the Reimer-Tiemann reaction, and its comprehensive characterization are essential for its effective use in advanced scientific research. This guide provides the core technical knowledge required by professionals to leverage this compound in the development of novel pharmaceuticals, functional materials, and analytical tools.

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